苯甲基 2,3,4-三-O-苯甲基-D-葡萄糖醛酸乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

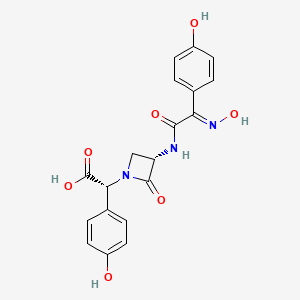

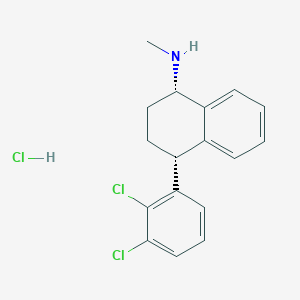

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is a chemical compound with the molecular formula C36H36O8 . It is extensively employed in the biomedical realm, holding great significance for the research and development of disease-specific drugs .

Molecular Structure Analysis

The molecular structure of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is characterized by a molecular weight of 596.7 g/mol . The compound has a complex structure with 44 heavy atoms . The IUPAC name is benzyl (2S,3S,4S,5R)-6-acetyloxy-3,4,5-tris (phenylmethoxy)oxane-2-carboxylate .Physical and Chemical Properties Analysis

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate has a molecular weight of 596.7 g/mol . It has a topological polar surface area of 89.5 Ų and a complexity of 841 . The compound has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 15 rotatable bonds .科学研究应用

合成和保护基团策略:该化合物因其在 D-葡萄糖酸衍生物合成中的作用而受到研究,这在有机化学领域至关重要。例如,Zissis 和 Fletcher (1970) 证明了使用苯甲基 2,3,4-三-O-苯甲基-β-d-吡喃葡萄糖苷作为前体合成 d-葡萄糖酸衍生物,突出了该化合物在为进一步的化学转化创造完全保护的葡萄糖酸衍生物中的用途 (E. Zissis & H. G. Fletcher, 1970).

代谢物和复杂碳水化合物的合成:该化合物用于合成葡萄糖酸共轭代谢物。例如,Kanamori 等人 (2017) 使用类似的化合物合成了 4-溴-2,5-二甲氧苯乙胺的葡萄糖酸共轭代谢物,证明了其在为分析和研究目的创造复杂代谢物中的用途 (T. Kanamori 等,2017).

在多糖合成中的作用:Alpe 等人 (2004) 讨论了使用苯甲基 2,3,4-三-O-苯甲基-β-D-吡喃葡萄糖醛酸苷合成含葡萄糖酸的二糖和三糖硫糖苷构筑基块,这种方法对于构建复杂的多糖结构至关重要 (Mia Alpe, S. Oscarson & P. Svahnberg, 2004).

合成方法的开发:Mikula 等人 (2013) 强调了用于制备受保护的 D-葡萄糖醛酸的方法的开发,这些方法被用作许多化合物的制备中的前体。这项研究强调了为此类化合物开发有效合成路线的重要性 (H. Mikula 等,2013).

化学结构和性质分析:Keglević 等人 (1968) 专注于 1-O-酰基-D-吡喃葡萄糖醛酸的合成和性质,苯甲基 2,3,4-三-O-苯甲基-D-吡喃葡萄糖醛酸酯在其中起着至关重要的作用。此类研究提供了对这些化合物的化学行为和潜在应用的见解 (D. Keglević, N. Pravdic & J. Tomašić, 1968).

生化分析

Biochemical Properties

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate plays a crucial role in biochemical reactions, particularly in the context of carbohydrate metabolism. It interacts with several enzymes, including glucuronidases and glycosyltransferases, which are involved in the hydrolysis and transfer of glucuronic acid residues . These interactions are essential for the compound’s role in modifying and regulating the activity of various biomolecules. Additionally, Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate can interact with proteins and other biomolecules through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which further influence its biochemical properties .

Cellular Effects

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can alter the activity of key signaling molecules, such as kinases and phosphatases, which are involved in regulating cellular responses to external stimuli. Furthermore, Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes . These effects on cellular metabolism and gene expression highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, such as enzymes and proteins . These binding interactions can result in enzyme inhibition or activation, depending on the specific context and the nature of the interaction. For example, Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate can inhibit the activity of certain glucuronidases, thereby modulating the hydrolysis of glucuronic acid residues . Additionally, the compound can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate can change over time due to factors such as stability and degradation . The compound’s stability is influenced by various environmental conditions, including temperature, pH, and the presence of other chemicals. Over time, Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although the specific nature of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate in animal models can vary with different dosages . At lower doses, the compound may have minimal or no observable effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed in studies, where a certain dosage is required to elicit a measurable response . Additionally, high doses of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate can lead to toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is involved in several metabolic pathways, particularly those related to carbohydrate metabolism . The compound interacts with enzymes such as glucuronidases and glycosyltransferases, which play key roles in the hydrolysis and transfer of glucuronic acid residues . These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall cellular metabolism . Understanding the metabolic pathways involving Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate is essential for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate within cells and tissues are mediated by various transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate can affect its biochemical properties and interactions with other biomolecules, thereby influencing its overall biological activity .

Subcellular Localization

Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate exhibits specific subcellular localization patterns, which can impact its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its potential as a therapeutic agent .

属性

IUPAC Name |

benzyl (2S,3S,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36O8/c1-26(37)43-36-34(41-24-29-18-10-4-11-19-29)32(40-23-28-16-8-3-9-17-28)31(39-22-27-14-6-2-7-15-27)33(44-36)35(38)42-25-30-20-12-5-13-21-30/h2-21,31-34,36H,22-25H2,1H3/t31-,32-,33-,34+,36?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCINNHLQNZDTRP-GBPDURFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(C(O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)

![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)